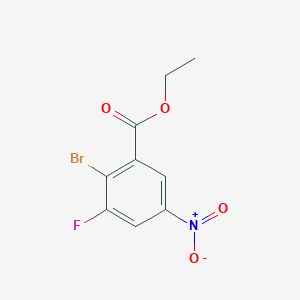

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFNO4 |

|---|---|

Molecular Weight |

292.06 g/mol |

IUPAC Name |

ethyl 2-bromo-3-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(11)8(6)10/h3-4H,2H2,1H3 |

InChI Key |

XEZLJBJLCREPPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 2 Bromo 3 Fluoro 5 Nitrobenzoate

Retrosynthetic Analysis and Precursor Identification for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in This process involves imaginary bond disconnections that correspond to reliable forward reactions.

A retrosynthetic analysis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate suggests that the primary precursors would be substituted benzoic acids. The commercial availability of these precursors is a key factor in designing an efficient and cost-effective synthesis. The two most logical precursors for the aromatic core are 2-bromo-3-fluorobenzoic acid and 3-fluoro-5-nitrobenzoic acid. A survey of chemical suppliers indicates that both of these compounds are commercially available, providing viable starting points for the synthesis.

| Compound Name | CAS Number | Commercial Availability |

|---|---|---|

| 2-Bromo-3-fluorobenzoic acid | 132715-69-6 | Readily available from multiple suppliers. chemicalbook.comamericanchemicalsuppliers.comalchempharmtech.commethylbenzoate-benzoicacid.com |

| 3-Fluoro-5-nitrobenzoic acid | 14027-75-9 | Readily available from multiple suppliers. scbt.comutechproducts.comchemicalbook.comchemicalbook.comnashpharmatech.comnih.gov |

The ethyl ester functionality can be introduced either at the beginning of the synthetic sequence by esterifying the starting benzoic acid, or at a later stage. Fischer esterification, using ethanol (B145695) in the presence of a catalytic amount of strong acid like sulfuric acid, is a common and effective method for this transformation. usm.myresearchgate.net

The retrosynthetic disassembly of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate can be envisioned through two primary pathways, each involving the disconnection of one of the functional groups from the aromatic ring.

Pathway A: Retrosynthesis via Nitration

This pathway involves the disconnection of the nitro group as the final synthetic step.

Disconnection 1 (C-N bond): The primary disconnection is the C-NO2 bond, leading back to Ethyl 2-bromo-3-fluorobenzoate. This suggests that the final step in the forward synthesis would be the nitration of this precursor.

Disconnection 2 (C-Br bond and Esterification): Further disconnection of the bromo group and the ethyl ester leads to 3-fluorobenzoic acid as a potential starting material. However, a more direct approach starts with the commercially available 2-bromo-3-fluorobenzoic acid.

Pathway B: Retrosynthesis via Bromination

Alternatively, the bromo group can be disconnected in the final step.

Disconnection 1 (C-Br bond): Disconnecting the C-Br bond leads to Ethyl 3-fluoro-5-nitrobenzoate. The corresponding forward reaction would be the bromination of this substrate.

Disconnection 2 (C-N bond and Esterification): Further deconstruction leads to 3-fluorobenzoic acid. A more practical approach would utilize the commercially available 3-fluoro-5-nitrobenzoic acid.

The choice between these two pathways in the forward synthesis will depend on the directing effects of the substituents at each stage, which dictates the regioselectivity of the electrophilic aromatic substitution reactions.

Classical Synthetic Routes to Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

The classical synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate involves the stepwise introduction of the nitro and bromo groups onto a pre-existing fluoro-substituted ethyl benzoate (B1203000) core. The order of these introductions is critical to achieving the desired substitution pattern.

The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the bromo group is also an ortho-, para-director. The nitro group is a meta-director. The ester group is a deactivating meta-director.

One potential synthetic route involves the nitration of Ethyl 2-bromo-3-fluorobenzoate. This precursor can be prepared by the Fischer esterification of commercially available 2-bromo-3-fluorobenzoic acid.

The directing effects of the substituents on Ethyl 2-bromo-3-fluorobenzoate need to be considered to predict the outcome of the nitration reaction. The fluorine at C3 and the bromine at C2 are both ortho-, para-directing groups. The ester group is a meta-director. The positions para to the fluorine and bromine are C6 and C5 respectively. The position meta to the ester is C5. Therefore, the incoming nitro group is expected to be directed to the C5 position, yielding the desired product. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.

| Substituent | Position | Directing Effect | Predicted Position of Nitration |

|---|---|---|---|

| -Br | C2 | ortho, para | C4, C6 |

| -F | C3 | ortho, para | C5, C1 |

| -COOEt | C1 | meta | C3, C5 |

An alternative synthetic pathway is the bromination of Ethyl 3-fluoro-5-nitrobenzoate. This precursor can be synthesized via the esterification of commercially available 3-fluoro-5-nitrobenzoic acid.

In this case, the directing effects of the fluoro and nitro groups will determine the position of bromination. The fluorine atom at C3 is an ortho-, para-director, directing to the C2, C4, and C6 positions. The nitro group at C5 is a meta-director, directing to the C1 and C3 positions. The ester group at C1 is also a meta-director, directing to the C3 and C5 positions. The position ortho to the fluorine and meta to the nitro and ester groups is the C2 position. Therefore, bromination is expected to occur at the C2 position, leading to the target molecule. Bromination can be achieved using bromine in the presence of a Lewis acid catalyst, such as FeBr3.

| Substituent | Position | Directing Effect | Predicted Position of Bromination |

|---|---|---|---|

| -F | C3 | ortho, para | C2, C4, C6 |

| -NO2 | C5 | meta | C1, C3 |

| -COOEt | C1 | meta | C3, C5 |

Both of these synthetic strategies present viable routes to Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. The selection of the preferred route in a laboratory or industrial setting would likely be determined by factors such as the yield and purity of the product obtained in each step, as well as the cost and availability of the starting materials and reagents.

Stepwise Functionalization Strategies

Fluorination Techniques and Their Challenges in Aromatic Synthesis

The introduction of a fluorine atom onto an aromatic ring is a challenging yet crucial transformation in medicinal and materials chemistry. pharmtech.com Several methods exist for aromatic fluorination, each with its own set of advantages and challenges.

One common industrial method is nucleophilic aromatic substitution (SNAr), which is effective for electron-deficient aromatic systems. acs.orgnih.gov In this reaction, a good leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. The reaction's success is highly dependent on the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group, which are necessary to activate the ring towards nucleophilic attack. nih.gov

Electrophilic fluorination is another approach, utilizing reagents that deliver an electrophilic fluorine equivalent ("F+"). Reagents like Selectfluor® (F-TEDA-BF₄) are common, but the high reactivity and strong oxidizing power of fluorine gas itself present significant safety and handling challenges. rsc.orglibretexts.org

Transition-metal-catalyzed fluorination has emerged as a powerful tool, overcoming some limitations of traditional methods. pharmtech.com Catalysts based on palladium, copper, and silver have been developed for C-F bond formation. pharmtech.comacs.org For instance, palladium catalysts can facilitate the fluorination of aryl precursors like arylboronic acids or arylpalladium(II) complexes. nih.gov However, challenges in transition-metal catalysis include the difficulty of the final C–F reductive elimination step from the metal center. pharmtech.com

Key Challenges in Aromatic Fluorination:

Reactivity of Fluorine: The extreme electronegativity and reactivity of elemental fluorine make it difficult to handle and control. acs.org

C-F Bond Strength: The high strength of the carbon-fluorine bond makes its formation thermodynamically favorable but kinetically challenging.

Substrate Scope: Many fluorination methods are limited to specific types of aromatic substrates, particularly electron-deficient ones for SNAr reactions. nih.gov

Harsh Conditions: Some methods require high temperatures or the use of hazardous reagents. rsc.org

Esterification Procedures for Benzoic Acid Derivatives

Esterification is the final key step in synthesizing the target molecule from its corresponding carboxylic acid precursor, 2-bromo-3-fluoro-5-nitrobenzoic acid. The most fundamental method is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net

This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This can be accomplished by using a large excess of the alcohol (in this case, ethanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. tcu.edu Strong acids like concentrated sulfuric acid are typically used as catalysts. tcu.edu

Alternative procedures can provide higher yields or milder reaction conditions. One such method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acyl chloride then reacts readily with ethanol to form the ethyl ester. This method is often very efficient, as seen in the synthesis of the related compound Ethyl 3-bromo-5-nitrobenzoate, which achieved a 99% yield using thionyl chloride in ethanol. chemicalbook.com

Solid acid catalysts have also been employed to facilitate esterification under heterogeneous conditions, simplifying catalyst removal. For example, phosphoric acid-modified Montmorillonite K10 clay has been used for the solvent-free esterification of various substituted benzoic acids, showing high efficiency. ijstr.org Tin(II) compounds are another class of catalysts used in the preparation of benzoic esters, particularly for bulkier alcohols. google.comgoogle.com

Optimization of Reaction Conditions and Yields for Each Step

Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing costs and waste. For a multi-step synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, each transformation—nitration, bromination, fluorination, and esterification—requires careful tuning.

Nitration: The nitration of an aromatic ring, such as 2-bromobenzoic acid, is typically performed with a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com Temperature control is crucial; the reaction is highly exothermic and is often run at low temperatures (e.g., below 5°C) to prevent over-nitration and control regioselectivity. chemicalbook.com The ratio of acids and reaction time are also key parameters to optimize.

Halogenation (Bromination): Bromination can be achieved using various brominating agents in the presence of a Lewis acid catalyst. Optimization would involve selecting the appropriate brominating agent (e.g., Br₂, NBS) and catalyst, as well as controlling the temperature and reaction time to ensure mono-bromination at the desired position.

Esterification: For Fischer esterification, optimization involves adjusting the catalyst concentration, temperature, and reaction time. Studies on substituted benzoic acids have shown that equimolar amounts of acid and alcohol with a specific weight percentage of a solid acid catalyst at reflux temperature can provide very high yields. ijstr.org Microwave-assisted esterification has also been shown to improve yields by allowing for precise temperature control and overcoming equilibrium limitations by adding the catalyst in portions. researchgate.net

The following table outlines key parameters for optimization in the synthesis of a substituted ethyl benzoate.

| Reaction Step | Parameter to Optimize | Typical Range / Conditions | Impact on Reaction |

|---|---|---|---|

| Nitration | Temperature | 0 - 10 °C | Controls regioselectivity and prevents by-product formation. |

| Nitration | Reagent Ratio (HNO₃/H₂SO₄) | Varies (e.g., 1:2 v/v) | Affects the rate of nitronium ion (NO₂⁺) formation. libretexts.org |

| Esterification (Fischer) | Catalyst Loading (e.g., H₂SO₄) | Catalytic amounts | Increases reaction rate; excess can cause side reactions. |

| Esterification (Fischer) | Temperature | Reflux | Drives the reaction towards completion. |

| Esterification (via Acyl Chloride) | Reagent (e.g., SOCl₂) | Slight excess | Ensures complete conversion of carboxylic acid to acyl chloride. chemicalbook.com |

Emerging and Novel Synthetic Approaches to Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Modern organic synthesis is increasingly focused on developing more efficient, selective, and sustainable methods. For a molecule like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, novel catalytic strategies for halogenation and nitration offer significant advantages over traditional methods by utilizing C-H activation pathways.

Catalytic Strategies for Halogenation and Nitration

Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. tsijournals.com This strategy is particularly attractive for introducing halogen and nitro groups onto an aromatic scaffold.

Transition metals such as palladium, rhodium, copper, and ruthenium are highly effective catalysts for C-H bond activation. tsijournals.comresearchgate.net These methods often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. For the synthesis of precursors to the target molecule, a carboxylic acid or a related functional group could serve as an effective directing group for ortho-C-H halogenation or nitration.

Transition metal-catalyzed nitration has been developed as an alternative to harsh classical methods using strong acids. researchgate.net Catalytic systems using metals like palladium, copper, or cobalt can mediate nitration under milder conditions with high selectivity. researchgate.netresearchgate.net These reactions often use alternative nitrating agents, such as metal nitrates, which are easier to handle than concentrated nitric acid. researchgate.net The primary advantage of these catalytic methods is their excellent functional group tolerance and high regioselectivity, which are crucial for complex molecules. researchgate.net

The table below summarizes representative transition metal catalysts used in aromatic functionalization.

| Metal Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Palladium (Pd) | C-H Halogenation, Nitration | High regioselectivity with directing groups, broad substrate scope. researchgate.net |

| Copper (Cu) | Nitration, Fluorination | Lower cost compared to precious metals, effective for certain substrates. researchgate.net |

| Rhodium (Rh) | C-H Halogenation | High catalytic activity for C-H activation. |

| Cobalt (Co) / Nickel (Ni) | Nitration | Promotes efficient nitration under facile conditions. researchgate.net |

In recent years, organocatalysis has emerged as a powerful, "metal-free" alternative to transition-metal catalysis. researchgate.netnih.gov This approach avoids the cost and potential toxicity associated with residual metal impurities in the final product, which is a significant advantage, particularly in pharmaceutical synthesis. researchgate.net

Organocatalytic methods for direct C-H functionalization have been developed, including reactions for creating C-C bonds (e.g., direct arylation). nih.gov For instance, certain organic molecules like 1,10-phenanthroline (B135089) have been shown to catalyze the cross-coupling of aryl halides with the C-H bonds of arenes in the presence of a strong base. researchgate.net While direct organocatalytic C-H halogenation and nitration are less developed than their metal-catalyzed counterparts, the field is rapidly advancing. These methods often proceed through radical-based mechanisms, offering different reactivity and selectivity profiles compared to metal-mediated pathways. nih.gov The development of organocatalysts for the selective functionalization of aromatic rings represents a key area of green chemistry research. nih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of highly functionalized aromatic compounds like ethyl 2-bromo-3-fluoro-5-nitrobenzoate can be significantly enhanced through the adoption of flow chemistry and continuous processing technologies. These approaches offer substantial advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. europa.euyoutube.com

Nitration and halogenation reactions, which are key steps in the synthesis of the target molecule, are often highly exothermic and can pose safety risks when conducted on a large scale in batch reactors. researchgate.netresearchgate.netewadirect.com Flow chemistry mitigates these risks by utilizing microreactors or tubular reactors with high surface-area-to-volume ratios. europa.eu This characteristic facilitates rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.eu The small reactor volumes inherent in flow systems also mean that only a small amount of hazardous material is present at any given time, further enhancing process safety. europa.eu

In a continuous flow setup for the synthesis of ethyl 2-bromo-3-fluoro-5-nitrobenzoate, streams of the precursor (e.g., ethyl 3-fluorobenzoate) and the nitrating and brominating agents would be continuously pumped, mixed, and reacted in a controlled environment. researchgate.netresearchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction selectivity and higher yields of the desired product. youtube.com The ability to fine-tune these parameters can be particularly advantageous for complex substitutions on an aromatic ring, helping to achieve the desired regioselectivity.

Photochemical and Electrochemical Methods in Aromatic Synthesis

Modern synthetic methodologies are increasingly leveraging photochemical and electrochemical techniques to access complex molecular architectures under mild conditions. While specific applications to ethyl 2-bromo-3-fluoro-5-nitrobenzoate are not extensively documented, the principles of these methods suggest their potential utility in the synthesis of such functionalized aromatics.

Photochemical Synthesis: Photochemistry, which utilizes light to initiate chemical reactions, offers unique pathways for the formation of C-C and C-X bonds. nih.gov For the synthesis of precursors to or derivatives of ethyl 2-bromo-3-fluoro-5-nitrobenzoate, photochemical methods could potentially be employed for specific C-H functionalization or cyclization reactions. nih.gov These reactions are often conducted at ambient temperature and can provide access to molecular structures that are difficult to obtain through traditional thermal methods. The use of continuous flow reactors in photochemistry is particularly advantageous as it ensures uniform irradiation of the reaction mixture, leading to reproducible results and facilitating scalability. nih.gov

Electrochemical Synthesis: Electrochemistry provides a powerful and green alternative to conventional redox reactions in organic synthesis. oriprobe.comchemistryworld.com By using electricity as a "reagent," the need for chemical oxidants or reductants can be eliminated, thereby reducing waste. nih.gov Electrochemical methods have been successfully applied to the C-H functionalization of aromatic compounds, including halogenation and the introduction of other functional groups. oriprobe.comnih.gov In the context of synthesizing ethyl 2-bromo-3-fluoro-5-nitrobenzoate, electrochemical approaches could be envisioned for the regioselective bromination of a suitable precursor. This would involve the anodic oxidation of a bromide source to generate a reactive bromine species that would then react with the aromatic ring. Such electrochemical transformations often exhibit high selectivity and functional group tolerance under mild conditions. nih.gov

The integration of electrochemical synthesis with continuous flow systems offers further advantages, including precise control over reaction conditions and enhanced scalability. nih.gov This combination of technologies holds significant promise for the development of more sustainable and efficient routes for the production of complex pharmaceutical intermediates like ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Green Chemistry Principles in the Synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

The application of green chemistry principles to the synthesis of ethyl 2-bromo-3-fluoro-5-nitrobenzoate is crucial for developing environmentally benign and economically viable manufacturing processes. These principles focus on minimizing the environmental impact of chemical production by addressing aspects such as solvent selection, atom economy, and the use of renewable resources. pnas.orgjocpr.com

Solvent Selection and Solvent-Free Reaction Media

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental footprint. whiterose.ac.uk The ideal green solvent is non-toxic, biodegradable, and derived from renewable sources. vapourtec.com For the synthesis of ethyl 2-bromo-3-fluoro-5-nitrobenzoate, which involves electrophilic aromatic substitution reactions, traditional solvents often include volatile organic compounds (VOCs) that are hazardous to human health and the environment.

Greener alternatives to these conventional solvents are being actively explored. Water, supercritical CO2, and bio-based solvents like ethanol and glycerol (B35011) are preferred choices. vapourtec.com The selection of a suitable green solvent depends on its compatibility with the reaction conditions and its ability to be recycled. rsc.org Tools such as solvent selection guides can aid chemists in choosing more environmentally friendly options. vapourtec.comutoronto.ca

| Solvent | Classification | Key Considerations |

|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, renewable. vapourtec.com |

| Ethanol | Recommended | Bio-based, biodegradable, low toxicity. vapourtec.comutoronto.ca |

| Supercritical CO2 | Recommended | Non-toxic, non-flammable, readily available. pnas.org |

| Dichloromethane | Problematic | Chlorinated solvent, potential carcinogen. utoronto.ca |

| Benzene (B151609) | Hazardous | Carcinogenic, volatile organic compound. whiterose.ac.uk |

Furthermore, the development of solvent-free reaction media represents a significant advancement in green chemistry. vapourtec.com Techniques such as mechanochemistry or conducting reactions in eutectic mixtures can eliminate the need for traditional solvents altogether, thereby minimizing waste and simplifying product purification. rsc.orgrsc.org

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwjpps.com A high atom economy indicates a more sustainable process with minimal waste generation. wjpps.com

In the synthesis of ethyl 2-bromo-3-fluoro-5-nitrobenzoate, the nitration and bromination steps are typically electrophilic aromatic substitutions. These reactions can have lower atom economy due to the formation of byproducts. For example, in a classical nitration using a mixture of nitric and sulfuric acids, the sulfuric acid acts as a catalyst and is regenerated, but water is formed as a byproduct. libretexts.orgmasterorganicchemistry.com

To improve atom economy, alternative reagents and catalytic systems are being investigated. For instance, the use of N-nitrosaccharin as a nitrating agent can offer a milder and more selective alternative to mixed acids. researchgate.net Similarly, employing catalytic amounts of a Lewis acid for bromination instead of stoichiometric amounts can enhance atom efficiency.

| Reaction Type | Description | Atom Economy |

|---|---|---|

| Addition Reactions | All atoms of the reactants are incorporated into the product. primescholars.com | High (often 100%) primescholars.com |

| Substitution Reactions | A portion of the reactant molecule is replaced by another atom or group, generating byproducts. primescholars.com | Lower |

| Elimination Reactions | Atoms are removed from a molecule, forming a new multiple bond and byproducts. primescholars.com | Lower |

Use of Renewable Reagents and Sustainable Catalysts

The transition towards a more sustainable chemical industry necessitates the use of renewable reagents and catalysts derived from abundant and non-toxic materials.

Renewable Reagents: For the synthesis of ethyl 2-bromo-3-fluoro-5-nitrobenzoate, this could involve sourcing starting materials from biorenewable feedstocks. While the direct synthesis from such sources may be challenging, the development of biocatalytic routes to key intermediates is a promising area of research. Additionally, exploring alternative nitrating and halogenating agents that are less hazardous and can be generated from renewable resources is an active area of investigation. For example, some research has explored the use of metal nitrates as nitrating agents under milder conditions. researchgate.net

Sustainable Catalysts: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. Sustainable catalysts are typically based on earth-abundant and non-toxic metals or are metal-free. For the functionalization of aromatic rings, catalysts based on metals like iron, copper, and manganese are gaining prominence as alternatives to more precious and toxic metals like palladium and rhodium. nih.govacs.org These catalysts can be employed in various C-H functionalization reactions that are relevant to the synthesis of the target molecule. nih.govacs.orgacs.org

Furthermore, the development of recyclable catalysts is crucial for minimizing waste and improving the economic feasibility of a process. Heterogenizing homogeneous catalysts by immobilizing them on a solid support is a common strategy to facilitate their recovery and reuse. Biocatalysis, using enzymes to perform specific chemical transformations, also represents a highly sustainable approach due to the mild reaction conditions and high selectivity of enzymes.

Reactivity and Advanced Synthetic Transformations of Ethyl 2 Bromo 3 Fluoro 5 Nitrobenzoate

Functional Group Interconversions Involving the Bromo Moiety of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

The carbon-bromine bond in ethyl 2-bromo-3-fluoro-5-nitrobenzoate is the primary site for a variety of synthetic transformations. The electron-withdrawing nature of the nitro and ester groups enhances the electrophilicity of the aromatic ring and facilitates reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions at the C2 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on ethyl 2-bromo-3-fluoro-5-nitrobenzoate is an ideal handle for such transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an aryl halide with an organoboronic acid or ester. nih.gov For ethyl 2-bromo-3-fluoro-5-nitrobenzoate, this reaction allows for the introduction of a wide array of aryl or heteroaryl groups at the C2 position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.gov The electron-deficient nature of the substrate is expected to facilitate the initial oxidative addition step of the catalytic cycle.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Parameter | Typical Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | Ethyl 2-bromo-3-fluoro-5-nitrobenzoate | Substrate |

| Boronic Acid/Ester | Aryl-B(OH)₂ or Aryl-B(OR)₂ | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Dissolves reactants and facilitates reaction |

| Temperature | 80-110 °C | Provides activation energy |

The Sonogashira coupling reaction is an efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. libretexts.orgresearchgate.net This transformation is invaluable for constructing arylalkynes and conjugated enynes. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgorganic-chemistry.org Applying this to ethyl 2-bromo-3-fluoro-5-nitrobenzoate would yield the corresponding 2-alkynyl-3-fluoro-5-nitrobenzoate derivative. The mild reaction conditions are a significant advantage, often allowing the reaction to proceed at or near room temperature. libretexts.org Modern, copper-free protocols have also been developed to broaden the scope and improve the sustainability of the reaction. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Function |

|---|---|---|

| Aryl Halide | Ethyl 2-bromo-3-fluoro-5-nitrobenzoate | Electrophilic partner |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Scavenges HBr and deprotonates the alkyne |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction provides a direct route to synthesize arylamines from ethyl 2-bromo-3-fluoro-5-nitrobenzoate. The process typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. researchgate.net The choice of ligand is critical and often tailored to the specific substrates. This methodology can be extended to form other C-heteroatom bonds, such as C-O (for phenols and ethers) and C-S (for thiophenols and thioethers), by using alcohols or thiols as the coupling partners.

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Typical Reagents | Purpose |

|---|---|---|

| Aryl Halide | Ethyl 2-bromo-3-fluoro-5-nitrobenzoate | Substrate |

| Amine | Primary or Secondary Amines, Anilines | Nitrogen source |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |

| Ligand | XPhos, SPhos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com The reaction is highly favored on electron-deficient aromatic systems. The presence of the strongly electron-withdrawing nitro group para to the bromine atom in ethyl 2-bromo-3-fluoro-5-nitrobenzoate makes the C2 position highly susceptible to nucleophilic attack.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the ortho and para positions, and is effectively stabilized by the nitro group. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under relatively mild conditions.

The selective removal of the bromine atom, or hydrodebromination, can be achieved through various reductive methods. This transformation is useful for synthesizing the corresponding debrominated product, ethyl 3-fluoro-5-nitrobenzoate. Catalytic hydrogenation is a common method, employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate. This process involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. Care must be taken to control the reaction conditions to avoid the simultaneous reduction of the nitro group. Alternative methods may include the use of reducing agents like tributyltin hydride (Bu₃SnH) via a free-radical pathway or certain metal/acid combinations.

Cross-Coupling Reactions at the Bromine Position

Transformations of the Nitro Group in Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

The nitro group is a versatile functional group that can be selectively transformed or used to influence other reactions on the aromatic ring.

The reduction of the nitro group to a primary amine is one of the most fundamental transformations for nitroaromatic compounds. This conversion dramatically alters the electronic properties of the benzene (B151609) ring, turning the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. The resulting compound, ethyl 5-amino-2-bromo-3-fluorobenzoate, is a key intermediate for further derivatization.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, often affording high yields under mild conditions.

The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate. The process is highly selective for the nitro group, leaving other functional groups like the ester and halogens intact.

Table 1: Representative Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Pressure | Solvent | Temperature | Typical Outcome |

|---|---|---|---|---|

| 5-10% Pd/C | 1-4 atm | Ethanol | Room Temp. | High yield of amine |

| PtO₂ (Adam's cat.) | 1-3 atm | Ethyl Acetate | Room Temp. | Effective reduction |

| Raney Nickel | 50-100 atm | Methanol (B129727) | 50-100 °C | High yield, higher pressure |

Alternatively, the nitro group can be reduced using stoichiometric amounts of a reducing agent, often a metal in acidic media. This method is particularly useful in laboratories where high-pressure hydrogenation equipment is not available. Common reagents include tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, and iron (Fe) powder in the presence of an acid like acetic acid or ammonium chloride.

These methods are robust and tolerate a wide variety of functional groups, though they require a more extensive workup procedure to remove metal salts compared to catalytic hydrogenation.

Table 2: Common Stoichiometric Reagents for Nitro Group Reduction

| Reagent | Solvent | Conditions | Typical Outcome |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol | Reflux | Good to excellent yield |

| Fe / NH₄Cl | Ethanol / Water | Reflux | High yield, common lab method |

| Na₂S₂O₄ | Dioxane / Water | Room Temp. | Mild reduction conditions |

Once the nitro group is reduced to an amine (ethyl 5-amino-2-bromo-3-fluorobenzoate), this new functionality opens up a vast array of synthetic possibilities.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). dtic.mil The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions to introduce functionalities like -Cl, -Br, -CN, or -F.

Amidation: The amino group can readily undergo acylation with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides. This reaction is a common strategy for introducing new structural motifs or for protecting the amino group during subsequent synthetic steps. For example, reaction with acetyl chloride would yield ethyl 5-acetamido-2-bromo-3-fluorobenzoate.

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. It deactivates the ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). youtube.comnih.gov

In ethyl 2-bromo-3-fluoro-5-nitrobenzoate, the nitro group is positioned para to the fluorine atom and ortho to the bromine atom. This placement makes both halogen atoms susceptible to displacement by strong nucleophiles. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile, which is facilitated by the polarization of the carbon-halogen bond. youtube.com Due to fluorine's high electronegativity, the C-F bond is more polarized than the C-Br bond, often making fluoride (B91410) the better leaving group in SNAr, contrary to trends seen in aliphatic SN2 reactions. Therefore, nucleophiles such as alkoxides, thiolates, or amines would be expected to preferentially displace the fluorine atom at the C3 position.

Selective Reduction to the Amine Functionality

Modifications of the Ester Moiety of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

The ethyl ester group is another key site for synthetic transformations. It can be modified through several standard organic reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-bromo-3-fluoro-5-nitrobenzoic acid) under either acidic or basic conditions. semanticscholar.org Base-catalyzed hydrolysis (saponification), typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution, is often preferred as it is generally faster and irreversible. Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid in water, is an equilibrium process.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting the compound with methanol and a catalytic amount of sulfuric acid would yield methyl 2-bromo-3-fluoro-5-nitrobenzoate.

Amidation: The ester can be converted directly into an amide by heating it with an amine. However, this reaction often requires high temperatures and may not be suitable for complex substrates. A more common and milder approach involves a two-step process: first, hydrolyzing the ester to the carboxylic acid, then converting the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), and finally reacting the acyl chloride with the desired amine to form the amide.

Hydrolysis to the Corresponding Carboxylic Acid

The ester functional group in ethyl 2-bromo-3-fluoro-5-nitrobenzoate can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-fluoro-5-nitrobenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and water, the ester undergoes hydrolysis. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, leads to saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. The presence of electron-withdrawing groups, such as the nitro, bromo, and fluoro substituents on the aromatic ring, enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack and thus promoting the hydrolysis reaction.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 2-bromo-3-fluoro-5-nitrobenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq), Heat, followed by H₃O⁺ | 2-bromo-3-fluoro-5-nitrobenzoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. uwindsor.ca

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and an excess of a different alcohol (R'OH), the ethyl ester can be converted to a new ester. The equilibrium can be shifted towards the product by removing the ethanol that is formed, often by distillation.

Base-Catalyzed Transesterification: A base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), can also catalyze the reaction. The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester.

The general reactivity for transesterification is influenced by the steric hindrance of the alcohol and the stability of the tetrahedral intermediate.

| Reactant Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | H₂SO₄ or NaOCH₃ | Methyl 2-bromo-3-fluoro-5-nitrobenzoate |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ or NaO-iPr | Isopropyl 2-bromo-3-fluoro-5-nitrobenzoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ or NaOBn | Benzyl 2-bromo-3-fluoro-5-nitrobenzoate |

Amidation and Hydrazinolysis of the Ester

The ester can be converted into amides or hydrazides through reaction with amines or hydrazine (B178648), respectively. These reactions involve nucleophilic acyl substitution.

Amidation: The reaction of ethyl 2-bromo-3-fluoro-5-nitrobenzoate with primary or secondary amines yields the corresponding N-substituted amides. The reaction can be carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The reactivity of the amine is a key factor, with less sterically hindered and more nucleophilic amines reacting more readily.

Hydrazinolysis: Treatment of the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent with heating, results in the formation of 2-bromo-3-fluoro-5-nitrobenzohydrazide. researchgate.netmdpi.com This hydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds. nih.gov

| Nucleophile | Product |

| Ammonia (NH₃) | 2-bromo-3-fluoro-5-nitrobenzamide |

| Methylamine (CH₃NH₂) | N-methyl-2-bromo-3-fluoro-5-nitrobenzamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-bromo-3-fluoro-5-nitrobenzamide |

| Hydrazine (N₂H₄) | 2-bromo-3-fluoro-5-nitrobenzohydrazide |

Reactivity of the Fluoro Moiety and Aromatic Ring of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

The aromatic ring of ethyl 2-bromo-3-fluoro-5-nitrobenzoate is highly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. The halogen substituents also play a crucial role in the reactivity of the ring.

Nucleophilic Aromatic Substitution (SNAr) Driven by Activating Groups

The presence of the nitro group ortho and para to the halogen atoms (fluorine and bromine) makes these positions susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. youtube.comyoutube.com

Generally, in SNAr reactions, fluoride is a better leaving group than bromide because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom.

A variety of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse range of substituted products.

| Nucleophile | Expected Major Product |

| Sodium methoxide (NaOCH₃) | Ethyl 2-bromo-3-methoxy-5-nitrobenzoate |

| Ammonia (NH₃) | Ethyl 3-amino-2-bromo-5-nitrobenzoate |

| Methylamine (CH₃NH₂) | Ethyl 2-bromo-3-(methylamino)-5-nitrobenzoate |

| Sodium thiophenoxide (NaSPh) | Ethyl 2-bromo-3-(phenylthio)-5-nitrobenzoate |

Ortho-Lithiation and Directed ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles.

In ethyl 2-bromo-3-fluoro-5-nitrobenzoate, both the ester group (after complexation) and the fluoro group can act as directing metalation groups. Fluorine is known to be a moderate directing group in ortho-lithiation. epfl.ch The most acidic proton is likely the one at the C4 position, which is ortho to the fluorine atom and meta to the nitro and ester groups. However, the bromine at the C2 position could also influence the regioselectivity.

The reaction is typically carried out at low temperatures in an anhydrous ether solvent using a strong lithium base such as lithium diisopropylamide (LDA) or n-butyllithium. The resulting aryllithium species can be trapped with a variety of electrophiles.

| Electrophile | Reagent | Expected Product at C4 |

| Carbon dioxide | CO₂ | 4-(Ethoxycarbonyl)-3-bromo-2-fluoro-6-nitrobenzoic acid |

| Iodomethane | CH₃I | Ethyl 2-bromo-3-fluoro-4-methyl-5-nitrobenzoate |

| Dimethylformamide | DMF | Ethyl 2-bromo-3-fluoro-4-formyl-5-nitrobenzoate |

| Trimethylsilyl chloride | (CH₃)₃SiCl | Ethyl 2-bromo-3-fluoro-5-nitro-4-(trimethylsilyl)benzoate |

It is important to consider that competition between different directing groups and the inherent acidity of the aromatic protons can lead to mixtures of products. The strong electron-withdrawing nature of the nitro group acidifies the ring protons, potentially facilitating lithiation.

Computational and Theoretical Investigations of Ethyl 2 Bromo 3 Fluoro 5 Nitrobenzoate

Electronic Structure Analysis and Molecular Geometry of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

A thorough analysis of the electronic structure and molecular geometry would form the foundation of any computational study of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. This would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation and then calculating various electronic properties.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would be the standard approach. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. Such data for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is not present in the reviewed literature.

Table 1: Hypothetical Optimized Geometrical Parameters for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (Data Not Available) This table is for illustrative purposes only, as no published data could be found.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Data not available |

| Bond Length | C-F | Data not available |

| Bond Length | C-N | Data not available |

| Bond Angle | C-C-Br | Data not available |

| Bond Angle | C-C-F | Data not available |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer where a molecule is likely to act as a nucleophile or an electrophile. The energy gap between the HOMO and LUMO is also a key indicator of chemical stability. Specific HOMO-LUMO energy values and orbital distributions for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate have not been reported.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (Data Not Available) This table is for illustrative purposes only, as no published data could be found.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An EPS map for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate would be invaluable for understanding its intermolecular interactions and reactive sites, but no such map has been published.

Conformational Analysis and Rotational Barriers of the Ester Group

The ethyl ester group can rotate around the C-O single bond, leading to different conformers. A computational analysis would involve calculating the potential energy surface for this rotation to identify the most stable conformer(s) and the energy barriers between them. This information is essential for understanding the molecule's flexibility and how its shape might influence its reactivity. No studies on the conformational preferences or rotational barriers of the ester group in Ethyl 2-bromo-3-fluoro-5-nitrobenzoate are available.

Theoretical Studies on Reaction Mechanisms Involving Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Understanding the mechanisms of reactions involving Ethyl 2-bromo-3-fluoro-5-nitrobenzoate would require detailed theoretical studies to map out the energy profiles of potential reaction pathways.

Structure-Reactivity Correlations Based on Theoretical Metrics

The prediction of chemical reactivity through computational means is a cornerstone of modern chemistry. For a molecule such as Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, which possesses multiple substituents on an aromatic ring, understanding the interplay of their electronic effects is crucial for predicting its behavior in chemical reactions. Theoretical metrics provide a quantitative framework for these predictions, enabling the rational design of molecules with desired properties and the optimization of reaction conditions.

The Hammett equation is a widely used linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. researchgate.netnih.govlibretexts.orgwikipedia.orgutexas.edu It provides a quantitative measure of the electronic influence—inductive and resonance effects—of a substituent on a reaction center. The equation is generally expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. libretexts.orgwikipedia.org

For Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, the substituents of interest are the bromo, fluoro, and nitro groups. The Hammett constants for these substituents provide insight into their electronic character.

Bromo Group (Br): The bromo group is moderately deactivating. It exhibits a -I (negative inductive) effect due to its electronegativity and a +M (positive mesomeric or resonance) effect due to its lone pairs of electrons. The inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.

Fluoro Group (F): The fluoro group is the most electronegative of the halogens, and thus has a strong -I effect. Like other halogens, it also has a +M effect. For fluorine, the inductive and resonance effects are more balanced compared to other halogens.

Nitro Group (NO₂): The nitro group is a very strong electron-withdrawing group, exerting both a strong -I and a strong -M effect. This makes the aromatic ring significantly electron-deficient, which has a profound impact on its reactivity.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| Bromo (Br) | +0.23 | +0.39 |

| Fluoro (F) | +0.06 | +0.34 |

| Nitro (NO₂) | +0.78 | +0.71 |

Note: The table presents typical Hammett constants for para (σp) and meta (σm) positions. The actual electronic influence in a polysubstituted system like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate would be a composite of these effects.

These constants indicate that all three substituents are electron-withdrawing, with the nitro group being the most powerful. The presence of these groups is expected to increase the electrophilicity of the aromatic ring and influence the reactivity of the ethyl benzoate (B1203000) moiety.

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property-based descriptors of a compound with a particular property of interest. bohrium.comchemrxiv.orgnih.govresearchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds without the need for their synthesis and experimental testing.

For Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, QSPR could be employed to design analogs with tailored reactivity. This would involve systematically modifying the substituents or their positions and predicting the resulting changes in properties such as reaction rates, equilibrium constants, or even physical properties like solubility and melting point. bohrium.comsemanticscholar.org

The development of a QSPR model typically involves the following steps:

Data Set Selection: A series of compounds with known properties (the training set) is chosen. For designing analogs of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, this would involve synthesizing and characterizing a library of related compounds.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the training set. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies, partial charges).

Physicochemical: Such as logP (octanol-water partition coefficient) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using a separate set of compounds (the test set) or through cross-validation techniques.

For designing analogs of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate for reactivity studies, a QSPR model could be developed to predict a specific reaction rate. By analyzing the model, it would be possible to identify which structural features are most influential and to design new molecules with enhanced or diminished reactivity.

| Descriptor Type | Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Directly relate to the molecule's ability to participate in electronic interactions during a reaction. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encode information about the size, shape, and branching of the molecule. |

| Geometrical | Molecular surface area, Volume, Ovality | Relate to steric effects and the accessibility of the reaction center. |

| Quantum Chemical | Electrostatic potential, Fukui functions | Provide detailed information about the electron distribution and local reactivity sites. |

Computational Design of Novel Synthetic Pathways for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate and its Derivatives

The synthesis of complex organic molecules like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate can be challenging, often requiring multiple steps and careful control of reaction conditions to achieve the desired regioselectivity. Computational tools are increasingly being used to design novel and efficient synthetic pathways. the-scientist.comatomfair.com

One of the primary computational approaches to synthetic design is retrosynthesis . the-scientist.com This strategy involves deconstructing the target molecule into simpler, commercially available precursors by applying a series of reverse chemical reactions or "transforms." the-scientist.com Computer-Aided Synthesis Planning (CASP) programs utilize databases of known chemical reactions to propose possible retrosynthetic routes. nih.gov For a molecule like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, a retrosynthetic analysis might suggest disconnections at the ester linkage or the carbon-halogen and carbon-nitro bonds.

Modern computational tools often incorporate machine learning and artificial intelligence to predict the feasibility of reaction steps and to suggest novel reactions that may not be in the database. atomfair.com These programs can also rank the proposed synthetic routes based on criteria such as cost, atom economy, and potential for side reactions.

Another emerging area is the use of computational methods to design chemoenzymatic synthetic pathways . nih.govrsc.org This approach combines traditional organic synthesis with enzymatic catalysis. Enzymes can offer high selectivity and operate under mild conditions, making them attractive for green chemistry applications. Computational tools can help identify enzymes that could catalyze specific steps in the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate or its derivatives. For example, an in silico screening of enzyme databases might reveal a hydrolase for the selective cleavage of the ester or a reductase for the modification of the nitro group.

The general workflow for the computational design of a synthetic pathway for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate could involve:

Retrosynthetic Analysis: Using a CASP tool to generate a set of potential synthetic routes from simple starting materials.

Reaction Feasibility Assessment: Employing quantum chemical calculations to predict the activation energies and reaction thermodynamics for key steps in the proposed routes.

Enzyme Screening: Searching databases for enzymes that could catalyze challenging or unselective steps.

Pathway Optimization: Evaluating and ranking the different pathways based on a set of predefined criteria to select the most promising route for experimental validation.

These computational approaches have the potential to significantly accelerate the development of synthetic routes to novel and complex molecules like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, while also promoting the design of more sustainable and efficient chemical processes.

Strategic Utility of Ethyl 2 Bromo 3 Fluoro 5 Nitrobenzoate As a Versatile Synthetic Building Block

A Precursor to Functionalized Aromatic and Heteroaromatic Scaffolds

The reactivity of the different substituents on the ethyl 2-bromo-3-fluoro-5-nitrobenzoate ring can be selectively harnessed to generate a diverse array of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to nitrogen-containing heterocycles. The fluorine atom and the ethyl ester provide additional points for modification or can influence the reactivity of the aromatic ring.

Synthesis of Polysubstituted Benzoic Acid Derivatives

The bromine atom at the 2-position of ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a key handle for the introduction of various substituents onto the aromatic ring through well-established cross-coupling reactions. For instance, Suzuki-Miyaura coupling with a range of aryl or vinyl boronic acids can be employed to form new carbon-carbon bonds, leading to biaryl or styrenyl derivatives. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties. These reactions, typically catalyzed by palladium complexes, are highly efficient and tolerate a wide variety of functional groups, allowing for the synthesis of a diverse library of polysubstituted benzoic acid derivatives after subsequent hydrolysis of the ethyl ester.

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Polysubstituted Benzoic Acid Derivatives

| Cross-Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Biaryl benzoic acid derivative |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl benzoic acid derivative |

| Buchwald-Hartwig | Amine, Pd catalyst, base | N-Aryl benzoic acid derivative |

| Stille | Organostannane, Pd catalyst | Aryl/vinyl benzoic acid derivative |

Note: The table represents potential transformations. Specific reaction conditions would need to be optimized.

Construction of Fused and Bridged Polycyclic Systems

The strategic placement of reactive sites on the ethyl 2-bromo-3-fluoro-5-nitrobenzoate core allows for its use in the construction of intricate polycyclic frameworks. Through a sequence of reactions, such as an initial cross-coupling to introduce a suitably functionalized side chain, followed by an intramolecular cyclization reaction, fused and bridged ring systems can be assembled. For example, the introduction of a vinyl group via a Stille or Suzuki coupling could be followed by an intramolecular Heck reaction or a Diels-Alder cycloaddition to forge new rings onto the existing benzene (B151609) scaffold. The nitro and fluoro groups can influence the regioselectivity of these cyclization reactions and can be carried through the synthetic sequence for further functionalization of the final polycyclic molecule.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles via Amine Derivatives)

A pivotal transformation of ethyl 2-bromo-3-fluoro-5-nitrobenzoate is the reduction of the nitro group to an amine. This is commonly achieved using reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting ethyl 2-bromo-3-fluoro-5-aminobenzoate is a valuable precursor for a variety of nitrogen-containing heterocycles.

For the synthesis of quinolines , the amino group can undergo condensation with α,β-unsaturated ketones or aldehydes in the presence of an acid catalyst (Combes quinoline (B57606) synthesis) or with β-ketoesters (Conrad-Limpach synthesis). The bromine and fluorine atoms on the resulting quinoline ring offer further opportunities for diversification.

The synthesis of indoles can be envisioned through several classical methods starting from the derived aniline (B41778). For example, the Fischer indole (B1671886) synthesis could be employed by reacting the aniline with a ketone or aldehyde under acidic conditions to form a phenylhydrazone, which then undergoes cyclization. Alternatively, the Larock indole synthesis, a powerful palladium-catalyzed process, could potentially be utilized by coupling the aniline derivative with an alkyne.

Generation of Oxygen and Sulfur-Containing Heterocycles

The versatile nature of ethyl 2-bromo-3-fluoro-5-nitrobenzoate also extends to the synthesis of oxygen and sulfur-containing heterocycles. For the construction of benzofurans , a common strategy involves a palladium or copper-catalyzed coupling of the bromo-aromatic with a phenol, followed by an intramolecular cyclization. Alternatively, a Sonogashira coupling to introduce an alkyne, followed by a cyclization onto a neighboring hydroxyl group (which could be introduced via nucleophilic aromatic substitution of the fluorine atom, though this is challenging), represents another potential route.

Similarly, benzothiophenes can be accessed through palladium-catalyzed coupling reactions with thiols. For instance, coupling with a thiophenol derivative could be followed by an intramolecular cyclization to form the thiophene (B33073) ring. Another approach involves the reaction with a source of sulfur, such as sodium sulfide, to generate a thiolate intermediate that can then undergo intramolecular cyclization.

Role in the Multi-Step Synthesis of Complex Organic Molecules

Beyond its use in generating diverse scaffolds, ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a valuable intermediate in the multi-step synthesis of complex organic molecules, including pharmaceutically active compounds and natural products. Its multiple, orthogonally reactive functional groups allow for a stepwise and controlled elaboration of the molecular structure.

Integration into Divergent Synthetic Strategies

The distinct reactivity of the functional groups on ethyl 2-bromo-3-fluoro-5-nitrobenzoate makes it an ideal starting point for divergent synthetic strategies. In such an approach, a common intermediate is used to generate a library of structurally related compounds. For example, from this single starting material, one can selectively perform a Suzuki coupling at the bromine position. The resulting product can then be subjected to various transformations of the nitro group, such as reduction to an amine followed by a vast array of possible reactions (e.g., acylation, alkylation, diazotization). Alternatively, the nitro group could be reduced first, and the resulting amine could direct or participate in subsequent reactions at the bromine or fluorine positions. This divergent approach is highly efficient in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Convergent Synthesis Approaches Utilizing the Compound

The bromine atom and the nitro group are particularly amenable to a variety of coupling and reduction reactions, respectively. For instance, the bromine atom can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the attachment of diverse molecular fragments to the aromatic core.

Simultaneously, the nitro group can be selectively reduced to an amine, which can then be further functionalized. This amine can serve as a handle for amide bond formation, sulfonylation, or diazotization, leading to the introduction of another point of diversity. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the electronics of the ring and may be retained in the final product for its potential to modulate biological activity.

A hypothetical convergent synthesis could involve the initial functionalization of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate via a Suzuki coupling at the bromine position with a boronic acid derivative. In a separate synthetic sequence, another key fragment could be prepared. The nitro group on the modified benzoate (B1203000) could then be reduced to an aniline, which could be coupled with the second fragment via an amide bond formation, thus assembling a complex target molecule from two independently synthesized precursors.

Design and Synthesis of Compound Libraries for Exploring Reactivity Profiles

The creation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of molecules for desired properties. nih.govchemrxiv.org Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, with its array of reactive sites, is an excellent scaffold for the construction of diverse compound libraries. The distinct reactivity of each functional group allows for a systematic exploration of chemical space around the central benzene ring.

A library design strategy could involve a multi-directional approach. For example, a foundational library could be generated by reacting the bromine atom with a panel of different boronic acids via a Suzuki coupling reaction. Each of these products could then be subjected to a second diversification step, such as the reduction of the nitro group followed by acylation with a variety of carboxylic acids. A third level of diversity could be introduced by hydrolysis of the ethyl ester and subsequent amidation with a selection of amines.

This combinatorial approach would rapidly generate a large number of unique compounds from a single starting material. The resulting library of compounds would possess a wide range of structural and electronic properties, making it a valuable resource for screening for biological activity or for identifying new organic materials with interesting photophysical or electronic characteristics. The systematic nature of the library synthesis would also facilitate the development of structure-activity relationships (SAR), providing insights into how different substituents influence the desired properties. nih.gov

| Reaction Site | Potential Transformations | Introduced Diversity |

| Bromine Atom | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Couplings | Aryl, heteroaryl, alkyl, alkynyl, and amino groups |

| Nitro Group | Reduction to amine, followed by acylation, sulfonylation, etc. | Amide, sulfonamide, and other nitrogen-containing functionalities |

| Ethyl Ester | Hydrolysis to carboxylic acid, followed by amidation or esterification | A variety of amide and ester functionalities |

Application in the Construction of Advanced Organic Materials (e.g., Monomers for Polymers, Ligands for Metal Complexes)

The unique electronic and structural features of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate make it a promising precursor for the synthesis of advanced organic materials. The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for extended conjugation through reactions at the bromine position, suggests its utility in the development of materials with interesting optical and electronic properties.

Monomers for Polymers: The difunctional nature of this compound after initial modification makes it a candidate for the synthesis of novel polymers. For example, a Suzuki coupling reaction at the bromine position could introduce a second reactive site, such as another halogen or a boronic ester. The resulting bifunctional monomer could then be subjected to polymerization reactions to form conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Advanced Analytical Methodologies for the Characterization and In Situ Monitoring of Ethyl 2 Bromo 3 Fluoro 5 Nitrobenzoate Transformations

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Spectroscopy is a cornerstone for the analysis of organic reactions. By probing the interaction of molecules with electromagnetic radiation, these techniques can reveal intricate details about molecular structure, bonding, and concentration. For a substituted aromatic compound like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, a multi-faceted spectroscopic approach is essential for unambiguous characterization during its synthesis or subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure in solution. nih.gov It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

While 1D-NMR provides fundamental information, complex molecules and reaction mixtures often exhibit signal overlap, making unambiguous assignments difficult. rsc.org Two-dimensional (2D) NMR experiments disperse signals across a second frequency dimension, resolving overlapping peaks and revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a reaction product derived from Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, COSY would be instrumental in confirming the integrity of the ethyl group (correlation between -CH₂- and -CH₃ protons) and establishing the connectivity of protons on the aromatic ring, which is crucial if one of the substituents has been replaced.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. It is invaluable for piecing together the molecular skeleton. For instance, an HMBC spectrum could show correlations from the aromatic protons to the ester carbonyl carbon, confirming the connection of the ester group to the ring. researchgate.net It would also be key in determining the position of new substituents by observing correlations between the substituent's protons and the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the conformation of molecules.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for the parent compound, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, which serve as a baseline for analyzing its transformation products. The substituent effects of bromine, fluorine, the nitro group, and the ethyl ester group all influence the final positions of the aromatic signals. aiinmr.comchegg.com

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Key 2D-NMR Correlations |

|---|---|---|---|

| -CH₂CH₃ | ¹H (CH₂) | ~4.4 (quartet) | COSY to -CH₃; HMBC to C=O |

| -CH₂CH₃ | ¹H (CH₃) | ~1.4 (triplet) | COSY to -CH₂- |

| C4-H | ¹H | ~8.3-8.5 | HMBC to C2, C6, C=O |

| C6-H | ¹H | ~8.6-8.8 | HMBC to C2, C4, C5 |

| C=O | ¹³C | ~163-165 | HMBC from -CH₂- and C4-H |

| C1 | ¹³C | ~130-132 | HMBC from C6-H |

| C2 | ¹³C | ~115-117 (d, JC-Br) | HMBC from C4-H, C6-H |

| C3 | ¹³C | ~158-161 (d, ¹JC-F) | HMBC from C4-H |

| C4 | ¹³C | ~125-127 (d, JC-F) | HSQC to C4-H |

| C5 | ¹³C | ~147-149 | HMBC from C4-H, C6-H |

| C6 | ¹³C | ~130-132 | HSQC to C6-H |

| -CH₂CH₃ | ¹³C (CH₂) | ~62-64 | HSQC to -CH₂- |

| -CH₂CH₃ | ¹³C (CH₃) | ~13-15 | HSQC to -CH₃- |

DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which generally correlate with molecular size and shape. nih.govmdpi.com This method generates a 2D plot with chemical shift on one axis and the diffusion coefficient on the other, effectively acting as "NMR chromatography." nih.gov

During the transformation of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, a DOSY experiment can provide invaluable information without physical separation of the components. rsc.org

Reaction Monitoring: It can distinguish between the starting material, intermediates, and final products in a single spectrum, as each species will have a unique diffusion coefficient.

Intermediate Identification: Transient intermediates, which may be difficult to isolate, can be identified by their unique diffusion coefficient and corresponding ¹H NMR spectrum extracted from the DOSY data. nih.gov

Purity Assessment: The presence of a single set of signals aligned horizontally at a specific diffusion coefficient indicates a pure compound, while multiple rows of signals indicate a mixture.

For example, in a substitution reaction where the bromine atom is replaced by a larger group, the product would exhibit a smaller diffusion coefficient (slower diffusion) than the starting material, allowing for clear differentiation in the DOSY spectrum. researchgate.net